molecular formula C11H12ClNO3 B045777 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide CAS No. 119750-12-8

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide

Cat. No.: B045777
CAS No.: 119750-12-8
M. Wt: 241.67 g/mol
InChI Key: PTFGDIIPBTVOFQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide is a chemical compound with the molecular formula C11H12ClNO3 It is known for its unique structure, which includes a benzodioxin ring fused with a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzodioxin ring structure allows for interactions with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl ethanaminium chloride

Uniqueness

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide is unique due to its specific substitution pattern on the benzodioxin ring and the presence of the chloroacetamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-5-11(14)13-6-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFGDIIPBTVOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389806
Record name 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119750-12-8
Record name 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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